4-Hydroxy Estradiol 1-N7-Guanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-7-[(8R,9S,13S,14S,17S)-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,16,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,16+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKBGPSXUBCIFE-URRUNNDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857771 | |
| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178971-91-0 | |
| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Metabolic Pathway of Estradiol Leading to N7-Guanine Adducts
Executive Summary
This guide details the specific metabolic trajectory of 17
This document serves as a reference for the mechanistic pathway, the chemical structural constraints, and the validated LC-MS/MS protocols required for the detection of these biomarkers in biological matrices.
The Metabolic Cascade: From Hormone to Carcinogen
The transformation of estradiol into a genotoxic agent is not a random error but a consequence of specific enzymatic imbalances, primarily involving Cytochrome P450 1B1 (CYP1B1) and the detoxification enzymes COMT and NQO1.
The Critical Divergence: 2-OH vs. 4-OH
Estradiol metabolism diverges early into two major pathways:
-
The 2-Hydroxy Pathway (Safe/Stable): Mediated largely by CYP1A1/CYP1A2. Forms 2-hydroxyestradiol (2-OHE2), which, if oxidized to a quinone, forms stable DNA adducts that are generally repaired by Nucleotide Excision Repair (NER).
-
The 4-Hydroxy Pathway (Genotoxic): Mediated by CYP1B1 .[1][2] Forms 4-hydroxyestradiol (4-OHE2).[2][3][4][5] This catechol is easily oxidized to estradiol-3,4-quinone (
-3,4-Q).
The Mechanism of Adduct Formation
The
-
Reaction Type: 1,4-Michael Addition.
-
Bond Formation: The C1 position of the steroid A-ring binds covalently to the N7 position of Guanine.
-
The Instability Factor: The formation of the C1-N7 bond introduces a positive charge on the imidazole ring of guanine. This charge destabilizes the N-glycosidic bond connecting the guanine to the deoxyribose backbone.
-
Depurination: The bond breaks spontaneously (half-life
3-4 hours), releasing the 4-OHE2-1-N7-Guanine adduct from the DNA and leaving behind an AP site.
Pathway Visualization
Figure 1: The metabolic pathway of Estradiol leading to the formation of depurinating N7-Guanine adducts. Note the critical role of CYP1B1 in generating the 4-hydroxy catechol precursor.
Experimental Protocol: Detection via LC-MS/MS
Because the 4-OHE2-1-N7-Guanine adduct is depurinated and excreted, urine is the preferred matrix for non-invasive risk assessment. The following protocol is based on the methodologies established by the Cavalieri/Rogan groups and validated in subsequent adductomics workflows.
Sample Preparation (Solid Phase Extraction)
-
Matrix: Human Urine (5 mL).
-
Internal Standard: Add 1 ng of
-labeled 4-OHE2-1-N7-Gua. -
Hydrolysis: Enzymatic hydrolysis (glucuronidase/sulfatase) is generally not required for the depurinated adducts themselves, but is necessary if profiling the conjugated metabolites simultaneously. For strict adduct analysis, proceed directly to SPE to minimize background.
Step-by-Step Workflow:
-
Conditioning: Activate OASIS HLB cartridges (or equivalent C18 polymer) with MeOH followed by water/0.1% Formic Acid.
-
Loading: Load 5 mL urine (acidified to pH 5.5).
-
Washing: Wash with 5% MeOH in water to remove salts and polar interferences.
-
Elution: Elute with 80% MeOH/Water.
-
Concentration: Evaporate to dryness under
stream; reconstitute in 50 L 50% MeOH.
UPLC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS (e.g., TSQ Quantis or Sciex 6500+).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Column: C18 Reverse Phase (1.7
m particle size), maintained at 40°C. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
Transitions (SRM Table):
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| 4-OHE2-1-N7-Guanine | 438.2 | 287.1 (Guanine loss) | 152.1 (Guanine) | 25-35 |
| 4-OHE2-1-N3-Adenine | 422.2 | 287.1 | 136.1 (Adenine) | 25-35 |
| IS ( | 443.2 | 292.1 | 152.1 | 25-35 |
Technical Note: The transition 438
287 represents the loss of the guanine moiety (depurination in the source), which is characteristic of these labile adducts.
Analytical Workflow Diagram
Figure 2: Analytical workflow for the isolation and quantification of depurinating estrogen-DNA adducts from urine.
Biological Implications & Data Interpretation[3][5][6][9][10][11][12][13]
The Balance of Power: Activation vs. Detoxification
The formation of N7-guanine adducts is dictated by the ratio of activating enzymes to detoxifying enzymes. In drug development, compounds that induce CYP1B1 without a compensatory increase in COMT or NQO1 pose a genotoxic risk.
| Enzyme | Role in Pathway | Effect on N7-Guanine Adducts |
| CYP1B1 | Oxidizes | Increases (Primary Driver) |
| CYP1A1 | Oxidizes | Decreases (Competes for substrate) |
| COMT | Methylates 4-OHE2 to 4-MeO-E2 | Decreases (Prevents quinone formation) |
| NQO1 | Reduces Quinone back to Catechol | Decreases (Prevents DNA reaction) |
Stable vs. Depurinating Adducts
It is vital to distinguish between the adducts formed. The N7-Guanine adduct is unique because of its instability.[6]
| Feature | Stable Adducts | Depurinating Adducts (The Topic) |
| Precursor | 2-OHE2 (mostly) | 4-OHE2 (mostly) |
| Binding Site | Exocyclic amino groups ( | Ring nitrogens (N7-Gua, N3-Ade) |
| Stability | Remains in DNA until repair | Spontaneously falls off (Depurination) |
| Repair Mechanism | Nucleotide Excision Repair (NER) | Base Excision Repair (BER) / Error-prone |
| Mutagenicity | Lower | High (Generates AP sites) |
References
-
Cavalieri, E. L., & Rogan, E. G. (2016). Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention. Clinical and Translational Medicine. [Link]
-
Gaikwad, N. W., et al. (2008). Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine. Chemical Research in Toxicology. [Link]
-
Zahm, T. M., et al. (2006). The CYP1B1 Gene, Estrogen Metabolism, and Cancer Risk. Cancer Research. [Link]
-
Saeed, M., et al. (2007). Formation of depurinating N3Adenine and N7Guanine adducts by MCF-10F cells cultured in the presence of 4-hydroxyestradiol.[3] International Journal of Cancer. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. GPER is involved in the regulation of the estrogen-metabolizing CYP1B1 enzyme in breast cancer | Oncotarget [oncotarget.com]
- 3. Formation of depurinating N3Adenine and N7Guanine adducts by MCF-10F cells cultured in the presence of 4-hydroxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitation of Depurinating Estrogen-DNA Adduct 4-OHE2-1-N7-Gua by UHPLC-MS/MS
Executive Summary
This application note details a robust protocol for the detection and quantitation of 4-hydroxyestradiol-1-N7-guanine (4-OHE2-1-N7-Gua) , a critical biomarker for estrogen-induced carcinogenesis. Unlike stable DNA adducts, 4-OHE2-1-N7-Gua is a depurinating adduct; it spontaneously hydrolyzes from the DNA backbone, creating apurinic sites that lead to oncogenic mutations. Consequently, this analyte is measured as a free base adduct in biological fluids (urine, serum) or cell culture media, rather than in digested DNA pellets.
To achieve the necessary sensitivity (picogram/mL range) and specificity required for complex matrices, this protocol utilizes Dansyl Chloride (DNS-Cl) derivatization followed by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Mechanism of Action & Biomarker Significance
The formation of 4-OHE2-1-N7-Gua represents a failure of protective mechanisms (COMT, NQO1) to neutralize quinone metabolites of estradiol. The specific pathway from estrogen metabolism to DNA damage is illustrated below.
Figure 1: Estrogen-DNA Adduct Pathway
Caption: Pathway illustrating the metabolic activation of estradiol to quinones, formation of the N7-Guanine adduct, and its subsequent release (depurination) for analysis.[1][2][3][4]
Experimental Design & Materials
Reagents and Standards
-
Analyte Standard: 4-OHE2-1-N7-Gua (Synthesized via reaction of estradiol-3,4-quinone with deoxyguanosine, followed by hydrolysis).[5]
-
Internal Standard (IS):
-4-OHE2-1-N7-Gua (Essential for correcting matrix effects and recovery losses). -
Derivatization Agent: Dansyl Chloride (DNS-Cl) solution (1 mg/mL in Acetone).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Sodium Bicarbonate (0.1 M, pH 9.0).
Sample Preparation Strategy
Because the adduct is depurinating, we analyze the supernatant (cell culture) or urine .
-
Crucial Step: Do not analyze the DNA pellet for this specific adduct; it will be empty of N7-guanine adducts due to spontaneous hydrolysis.
-
Derivatization: The underivatized adduct ([M+H]+ 438.5) ionizes poorly in complex matrices. Dansylation adds a hydrophobic tag, increasing ionization efficiency by 10-50 fold and shifting the mass to a cleaner spectral region ([M+H]+ 671.3).
Detailed Protocol
Phase 1: Sample Extraction (Solid Phase Extraction)
This phase removes salts and proteins that interfere with derivatization.
-
Conditioning: Use an Oasis HLB cartridge (30 mg, 1 cc). Condition with 1 mL MeOH followed by 1 mL Water.
-
Loading:
-
Mix 1 mL Urine (or Media) with 10 µL Internal Standard solution (5 ng/mL).
-
Load sample onto the cartridge under gravity or low vacuum.
-
-
Washing: Wash with 1 mL Water to remove salts. Wash with 1 mL 5% MeOH to remove polar interferences.
-
Elution: Elute analytes with 1 mL MeOH.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 37°C.
Phase 2: Dansyl Derivatization
-
Reconstitution: Dissolve the dried residue in 50 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0).
-
Reaction: Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).
-
Incubation: Vortex and heat at 60°C for 10 minutes.
-
Note: The high pH ensures the phenol and amine groups are deprotonated for reaction.
-
-
Termination: No quenching is strictly necessary if injecting immediately, but cooling to room temperature is required. Transfer to autosampler vials.
Phase 3: UHPLC-MS/MS Acquisition
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
6.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 20% B (Re-equilibration)
-
Mass Spectrometry Parameters
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Figure 2: Analytical Workflow
Caption: Step-by-step analytical workflow from sample collection to MS detection.
Data Presentation & MRM Transitions
The following transitions are selected for the Bis-Dansyl derivative (labeling both the phenol on the steroid and the amine on the guanine).
Table 1: MRM Transition Parameters[9][10][11][12]
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| 4-OHE2-1-N7-Gua-DNS | 671.3 | 437.2 | Quantifier | 25 |
| 671.3 | 171.1 | Qualifier | 35 | |
| IS ( | 681.3 | 447.2 | Quantifier | 25 |
-
Note on Transitions: The transition
represents the loss of the dansyl moiety and fragmentation back to the core adduct structure. The ion is the specific dimethylaminonaphthalene fragment characteristic of dansyl derivatives. -
Underivatized Option: If high concentrations (>10 ng/mL) are expected, direct analysis is possible using Precursor 438.5
Product 272.3 (Base Peak) and 420.3 .
Validation & Quality Control
Self-Validating System Checks
-
Internal Standard Recovery: The area count of the IS must be within 80-120% of the neat standard. A drop below 50% indicates significant matrix suppression or SPE failure.
-
Retention Time Lock: The analyte must elute at the exact same time as the IS (±0.05 min). Any deviation suggests interferences or column degradation.
-
Linearity: Calibration curves (0.5 pg/mL to 500 pg/mL) must yield
.
Troubleshooting
-
Low Sensitivity: Check the pH of the derivatization buffer. If pH < 8.5, the reaction yield drops significantly. Ensure the acetone in the DNS-Cl solution is fresh.
-
Peak Tailing: Depurinating adducts can interact with silanols. Ensure the column is a high-quality "end-capped" C18.
References
-
Cavalieri, E. L., & Rogan, E. G. (2016). Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention.[2][4] Clinical & Translational Medicine.
-
Zahid, M., et al. (2008). Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine.[8] Chemical Research in Toxicology.
-
Gaikwad, N. W., et al. (2008). Mass spectrometry evidence for the formation of estrogen-DNA adducts in human breast tissue. Cancer Prevention Research.
Sources
- 1. Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of depurinating estrogen-DNA adduct formation by natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine blocks formation of cancer-initiating estrogen-DNA adducts in cells. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Inhibition of depurinating estrogen-DNA adduct formation by natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The greater reactivity of estradiol-3,4-quinone vs estradiol-2,3-quinone with DNA in the formation of depurinating adducts: implications for tumor-initiating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. verdeanalitica.com.br [verdeanalitica.com.br]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Hydroxy Estradiol 1-N7-Guanine: A Reference Standard for Carcinogenesis Research
Introduction: The Critical Role of Estrogen-DNA Adducts in Cancer Initiation
Endogenous estrogens, while essential for normal physiological processes, can also play a role in the initiation of hormone-related cancers, such as those of the breast and uterus. This carcinogenic activity is not attributed to the primary estrogen molecules themselves, but rather to their metabolic activation into reactive species that can covalently bind to DNA, forming DNA adducts. One of the most significant of these metabolites is 4-hydroxyestradiol (4-OHE2), a catechol estrogen produced by the action of cytochrome P450 enzymes. 4-OHE2 can be oxidized to the highly reactive estradiol-3,4-quinone (E2-3,4-Q), an electrophilic species that readily reacts with nucleophilic sites on DNA bases.
The reaction of E2-3,4-Q with the N7 position of guanine results in the formation of the 4-hydroxyestradiol-1-N7-guanine (4-OHE2-1-N7-Gua) adduct. This adduct is of particular interest in cancer research as it is a depurinating adduct, meaning it can be spontaneously lost from the DNA backbone, leaving behind an apurinic site. These apurinic sites, if not properly repaired, can lead to mutations during DNA replication, a critical step in the initiation of carcinogenesis. Consequently, the presence of 4-OHE2-1-N7-Gua in biological samples is being investigated as a potential biomarker for assessing the risk of developing estrogen-related cancers.
This application note provides a detailed, step-by-step protocol for the chemical synthesis of the 4-OHE2-1-N7-Guanine reference standard. The availability of a well-characterized standard is essential for the development and validation of analytical methods to detect and quantify this adduct in biological matrices, thereby advancing research into the mechanisms of estrogen-induced carcinogenesis.
Synthetic Strategy: From Catechol Estrogen to DNA Adduct
The synthesis of 4-OHE2-1-N7-Guanine is a two-step process that mimics the in vivo metabolic activation and DNA adduction pathway. The overall strategy involves the oxidation of the starting material, 4-hydroxyestradiol, to its corresponding ortho-quinone, followed by a Michael addition reaction with the N7 position of guanine.
Caption: Synthetic pathway for 4-OHE2-1-N7-Guanine.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the 4-OHE2-1-N7-Guanine reference standard.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Hydroxyestradiol (4-OHE2) | ≥98% | Sigma-Aldrich |
| Manganese dioxide, activated | ACS reagent | Sigma-Aldrich |
| 2'-Deoxyguanosine | ≥98% | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
| Acetic acid, glacial | ACS reagent | Fisher Scientific |
| Methanol (MeOH) | HPLC grade | Fisher Scientific |
| Water, deionized | Milli-Q or equivalent | In-house |
Synthesis of 4-Hydroxyestradiol-1-N7-Guanine
This protocol is adapted from the method described by Bransfield et al.
Step 1: Oxidation of 4-Hydroxyestradiol
-
Suspend 5 mg (17.3 µmol) of 4-hydroxyestradiol in 0.5 mL of acetonitrile in a small glass vial.
-
Cool the suspension to 0°C in an ice bath.
-
Add 15 mg (172.5 µmol) of activated manganese dioxide to the cooled suspension.
-
Stir the mixture vigorously at 0°C for 10 minutes. The solution will turn a reddish-brown color, indicating the formation of the estradiol-3,4-quinone.
Step 2: Reaction with 2'-Deoxyguanosine
-
In a separate vial, dissolve 25 mg (87.6 µmol) of 2'-deoxyguanosine in 1.0 mL of a 50% acetic acid solution in water.
-
Filter the estradiol-3,4-quinone solution from Step 1 directly into the 2'-deoxyguanosine solution using a 2 µm syringe filter to remove the manganese dioxide.
-
Stir the resulting reaction mixture at ambient temperature for 5 hours. The reaction progress can be monitored by HPLC.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude reaction mixture is purified by semi-preparative reverse-phase HPLC.
| HPLC System Parameters | |
| Column | Zorbax C18 (9.4 mm x 250 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Flow Rate | 3.0 mL/min |
| Detection | UV at 291 nm |
| Gradient | See table below |
| Time (min) | % Mobile Phase B |
| 0 | 25 |
| 30 | 69 |
| 33 | 100 |
| 35 | 100 |
| 38 | 25 |
| 50 | 25 |
Procedure:
-
Inject the crude reaction mixture onto the semi-preparative HPLC system.
-
Collect the fraction corresponding to the 4-OHE2-1-N7-Guanine adduct.
-
Lyophilize the collected fraction to obtain the purified product as a solid.
Caption: HPLC purification workflow.
Characterization of the Final Product
The identity and purity of the synthesized 4-OHE2-1-N7-Guanine should be confirmed by mass spectrometry and UV-Vis spectroscopy.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should be used to confirm the molecular weight of the adduct. The expected protonated molecular ion [M+H]⁺ for 4-OHE2-1-N7-Guanine is m/z 438.4.
-
UV-Vis Spectroscopy: The molar extinction coefficient of the adduct can be determined in a 50% methanol solution. The reported molar extinction coefficient at 291 nm is 1,400 M⁻¹cm⁻¹.
Stability and Considerations
It is crucial to be aware of the stability of the 4-OHE2-1-N7-Guanine adduct, as it is susceptible to degradation, particularly under neutral to alkaline conditions. Under these conditions, the adduct can oxidize to an 8-oxo-guanine derivative. Furthermore, the nucleoside adduct, 4-OHE2-N7-2'-deoxyguanosine, can undergo ring opening of the guanine imidazole ring under alkaline conditions to form a formamidopyrimidine (FAPy) analogue. Therefore, it is recommended to store the purified adduct under acidic conditions or as a lyophilized solid at -20°C or lower to minimize degradation.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of the 4-hydroxyestradiol-1-N7-guanine reference standard. The availability of this standard is paramount for the accurate detection and quantification of this potentially carcinogenic DNA adduct in biological systems. By providing a reliable method for its synthesis, this work aims to support researchers in the fields of toxicology, cancer biology, and drug development in their efforts to understand and mitigate the risks associated with estrogen metabolism.
References
- Bransfield, L. A., Rennie, A., Visvanathan, K., Odwin, S.-A., Kensler, T. W., Yager, J. D., Friesen, M. D., & Groopman, J. D. (2008). Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7
Application Note: Isolation and Quantification of 4-OHE2-1-N7-Gua from Human Urine
Here is a detailed Application Note and Protocol for the extraction of 4-OHE2-1-N7-Gua from human urine, designed for researchers and drug development professionals.
Abstract & Significance
The presence of depurinating estrogen-DNA adducts in human urine is a critical biomarker for assessing the risk of breast, ovarian, and prostate cancers. Among these, 4-OHE2-1-N7-Gua is formed when 4-hydroxyestradiol (a catechol estrogen) oxidizes to its quinone derivative, reacts with the N7 position of guanine in DNA, and subsequently depurinates (detaches) from the DNA backbone to be excreted in urine.[1]
Quantifying this adduct requires high-sensitivity extraction due to its low abundance (pg/mL range) and susceptibility to oxidative degradation. This guide details a robust Solid Phase Extraction (SPE) protocol utilizing Mixed-Mode Cation Exchange (MCX) chemistry, validated by the foundational work of the Cavalieri and Rogan laboratories.
Mechanism of Formation
Understanding the upstream pathway is essential for proper sample handling. The analyte is a product of "unbalanced" estrogen metabolism, where the protective methylation pathway is overwhelmed by oxidation.
Figure 1: The metabolic pathway leading to the formation and excretion of the 4-OHE2-1-N7-Gua adduct.
Experimental Considerations & Reagents
Stability Warning (Critical)
The 4-OHE2-1-N7-Gua adduct is unstable in neutral and alkaline conditions , where it can oxidize to an 8-oxo derivative or undergo imidazole ring opening.
-
Action: All samples must be maintained at acidic pH (pH < 4.0) during storage and initial processing.
-
Antioxidant: Ascorbic acid is mandatory to prevent oxidation of the catechol moiety.
Reagents
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Modifiers: Glacial Acetic Acid (AA), Formic Acid (FA), Ammonium Hydroxide (NH4OH).
-
Internal Standard (IS): 4-OHE2-[13C5,15N5]-1-N7-Gua (Isotopically labeled standard is required for accurate MS quantification).
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 3cc/60mg (Waters Corp) or equivalent.
Detailed Protocol: Sample Preparation
Phase A: Sample Collection & Pre-treatment
This phase ensures the analyte remains intact from the moment of collection.
-
Collection: Collect spot urine or 24h urine into containers containing Ascorbic Acid (final concentration 1 mg/mL) and Sodium Azide (0.1% w/v) to inhibit bacterial growth.
-
Clarification: Centrifuge urine at 3,000 x g for 10 minutes at 4°C to remove particulates.
-
Aliquot & Spike:
-
Transfer 2.0 mL of clarified urine to a clean tube.
-
Add Internal Standard (e.g., 1 ng of 13C/15N-labeled adduct).
-
Vortex for 30 seconds.
-
-
Acidification: Dilute the sample with 2.0 mL of 4% Acetic Acid (aq) .
-
Why: This adjusts the pH to ~3.0, ensuring the guanine moiety is protonated (cationic) for MCX retention and the catechol is stabilized.
-
Phase B: Solid Phase Extraction (MCX)
The MCX cartridge utilizes both reversed-phase (to hold the steroid backbone) and cation-exchange (to hold the charged guanine) mechanisms.
| Step | Solvent/Action | Volume | Purpose |
| 1. Condition | Methanol | 2 mL | Activates sorbent ligands. |
| 2. Equilibrate | Water | 2 mL | Prepares column for aqueous load. |
| 3. Load | Pre-treated Urine | 4 mL | Analyte binds via cation exchange & hydrophobicity. |
| 4. Wash 1 | 1% Acetic Acid (aq) | 2 mL | Removes salts and hydrophilic interferences. |
| 5. Wash 2 | Methanol | 2 mL | Critical: Removes neutral hydrophobic interferences (e.g., unmodified estrogens) while the adduct remains bound by ionic interaction. |
| 6. Elute | 2% NH4OH in MeOH | 2 mL | Disrupts ionic bond. Proceed immediately to Step 7. |
Phase C: Post-Extraction Processing
-
Step 7 (Neutralization): Immediately after elution, evaporate the eluate to dryness under a stream of Nitrogen at 35°C.
-
Note: Do not leave the sample in the alkaline elution solvent for extended periods.
-
-
Step 8 (Reconstitution): Reconstitute the residue in 100 µL of 0.1% Formic Acid in 10% Acetonitrile/Water .
-
Why: Returns the analyte to a stable acidic environment suitable for LC-MS injection.
-
Figure 2: Step-by-step SPE workflow for isolating 4-OHE2-1-N7-Gua.
LC-MS/MS Analysis Parameters
While this guide focuses on extraction, the quality of the prep is verified by the following detection parameters.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[2]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[3]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes (Adducts typically elute earlier than parent estrogens due to polarity).
MRM Transitions (Positive Mode)
Two approaches are common: Direct Analysis (standard) and Dansyl Derivatization (ultra-sensitive).
| Mode | Precursor Ion (Q1) | Product Ion (Q3) | Note |
| Direct (Underivatized) | 438.5 | 152.1 | Loss of Guanine base (characteristic). |
| 438.5 | 270.2 | Estrogen backbone fragment. | |
| Dansylated (High Sens) | 671.3 | 437.2 | Dansyl moiety specific. |
| Internal Standard | 448.5 | 162.1 | (For Direct analysis). |
Note on Derivatization: If sensitivity is insufficient (< 50 pg/mL), the dried extract from Step 7 can be reacted with Dansyl Chloride (1 mg/mL in Acetone) and Sodium Bicarbonate (pH 10) at 60°C for 3 minutes before injection. This increases ionization efficiency significantly.
References
-
Cavalieri, E. L., et al. (2008). Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine. Chemical Research in Toxicology.
-
Gaikwad, N. W., et al. (2009). Urinary biomarkers suggest that estrogen-DNA adducts may play a role in the aetiology of non-Hodgkin lymphoma. Biomarkers.
-
Cavalieri, E. L., & Rogan, E. G. (2016). Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers. Future Oncology.
-
Thermo Fisher Scientific. Quantitative Analysis of Estrogens in Serum using LC-MS/MS. (Application Note for general estrogen extraction principles).
Sources
Application Note: High-Sensitivity Quantification of 4-Hydroxy Estradiol 1-N7-Guanine in Serum via LC-MS/MS
Abstract & Scientific Rationale
The quantification of estrogen-DNA adducts in serum represents a critical frontier in assessing cancer risk, particularly for breast, prostate, and ovarian malignancies. While traditional hormone panels measure circulating estrogens, they fail to capture the genotoxic potential of specific metabolic pathways.
The primary analyte of interest, 4-hydroxy estradiol 1-N7-guanine (4-OHE2-1-N7-Gua) , is a depurinating adduct formed when estradiol is metabolized by CYP1B1 into 4-hydroxyestradiol (4-OHE2). This metabolite is further oxidized to estradiol-3,4-quinone, which reacts specifically with the N7 position of guanine in DNA. Unlike stable adducts, these "depurinating" adducts destabilize the glycosyl bond, causing the adduct to detach from the DNA backbone and enter circulation (serum) and excretion pathways (urine).
This protocol details a rigorous LC-MS/MS workflow for quantifying 4-OHE2-1-N7-Gua in serum. It addresses the specific challenges of serum matrix interference, analyte stability, and the picomolar sensitivity required for detection.
Mechanism of Action
Understanding the formation pathway is essential for troubleshooting recovery and stability. The pathway involves metabolic activation, quinone formation, and DNA damage.[1]
Metabolic Pathway Diagram
Figure 1: The metabolic activation of estradiol leading to the formation and release of the depurinating 4-OHE2-1-N7-Gua adduct.
Experimental Protocol
Reagents and Materials
-
Target Analyte: 4-OHE2-1-N7-Gua (Custom synthesis or commercial standard if available).
-
Internal Standard (IS):
C-labeled 4-OHE2-1-N7-Gua (Preferred) or -Estradiol (Surrogate). -
Matrix: Human Serum (lipid-stripped preferred for calibration curves).
-
Antioxidant: L-Ascorbic Acid (Reagent Grade).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or Agilent Bond Elut Plexa, 30 mg/1 mL).
Sample Preparation (Serum)
Rationale: Serum contains high levels of albumin and globulins that suppress ionization. A "Crash & Shoot" method is insufficient for this low-abundance analyte. We utilize a hybrid Protein Precipitation (PPT) followed by Solid Phase Extraction (SPE).
Step-by-Step Workflow:
-
Thawing & Stabilization:
-
Thaw 1.0 mL of serum on ice.
-
Critical Step: Immediately add 20 µL of 10% Ascorbic Acid solution.
-
Why: Catechol estrogens and their adducts are prone to oxidative degradation. Ascorbic acid acts as a scavenger.
-
-
Internal Standard Spiking:
-
Add 10 µL of Internal Standard working solution (e.g., 1 ng/mL). Vortex for 30 seconds.
-
-
Protein Precipitation:
-
Add 1.0 mL of cold Acetonitrile (1:1 v/v ratio).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Note: Dilute the supernatant with 2.0 mL of Water (to reduce organic content to <30% prior to SPE loading).
-
-
Solid Phase Extraction (SPE):
-
Condition: 1 mL MeOH followed by 1 mL Water.
-
Load: Load the diluted supernatant (~3 mL) at a slow flow rate (1 mL/min).
-
Wash: 1 mL 5% Methanol in Water (Removes salts and polar interferences).
-
Elute: 2 x 500 µL Methanol containing 0.1% Formic Acid.
-
Why: The acidic methanol helps elute the adduct while keeping it protonated.
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 35°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
-
Centrifuge at 15,000 x g for 5 minutes to pellet any particulates before injection.
-
LC-MS/MS Conditions
Liquid Chromatography (UPLC):
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Desalting |
| 6.0 | 95 | Linear Gradient |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry:
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 350°C.
-
Acquisition: Multiple Reaction Monitoring (MRM).
MRM Transitions: Note: Transitions must be optimized for your specific instrument. The values below are theoretical based on the molecular structure (MW ~437.5).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 4-OHE2-1-N7-Gua | 438.2 [M+H]+ | 152.1 (Guanine) | 35 | 25 | Quantifier |
| 438.2 | 287.2 (Estrogen) | 35 | 35 | Qualifier | |
| IS (13C-Labeled) | 441.2 | 155.1 | 35 | 25 | Quantifier |
Analytical Workflow Diagram
Figure 2: Step-by-step sample preparation and analytical workflow for serum analysis.[2]
Data Analysis & Interpretation
Identification Criteria
-
Retention Time: Analyte peak must be within ±0.05 min of the Internal Standard.
-
Ion Ratio: The ratio of the Quantifier (152.1) to Qualifier (287.2) transition must be within ±20% of the certified standard.
The "Estrogen-DNA Adduct Ratio"
While absolute quantification (pg/mL) is valuable, the clinical utility often lies in the ratio of depurinating adducts to their respective metabolites and conjugates.[3]
-
Calculation:
[2][4][5][6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> -
Interpretation: A higher ratio indicates an imbalance in estrogen metabolism, favoring the genotoxic quinone pathway over detoxification (methylation/conjugation), correlating with higher cancer risk [1, 2].
Validation Parameters (Acceptance Criteria)
-
Linearity:
over the range of 10 pg/mL to 5000 pg/mL. -
LOD (Limit of Detection): Signal-to-Noise ratio > 3:1 (Typically ~2-5 pg/mL).
-
Recovery: 80-120% (Assessed by spiking pre-extraction vs. post-extraction).
-
Matrix Effect: < 15% ion suppression/enhancement.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion suppression from serum lipids. | Switch to "Lipid Removal" SPE cartridges or perform Liquid-Liquid Extraction (LLE) with MTBE prior to SPE. |
| Peak Tailing | Interaction with silanols on column. | Ensure mobile phase contains adequate acid (0.1% FA). Use an end-capped column (e.g., BEH Shield RP18). |
| Analyte Degradation | Oxidation during sample prep. | Increase Ascorbic Acid concentration. Keep samples at 4°C at all times. Use amber glassware. |
| Shift in RT | Column fouling. | Implement a divert valve to send the first 1 min of flow (salts) to waste. |
References
-
Cavalieri, E. L., & Rogan, E. G. (2016). Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention. Clinical & Translational Medicine.
-
Zahid, M., et al. (2008). Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine. Chemical Research in Toxicology.
-
Thermo Fisher Scientific. Quantification of Steroid Hormones in Serum by LC-MS/MS. Application Note 64915.
-
Agilent Technologies. Determination of Hormones in Serum by LC/MS/MS Using Agilent Bond Elut Plexa SPE. Application Note.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of serum estrogen-DNA adducts as potential biomarkers for breast cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cavalieri, E.L. and Rogan, E.G. (2010) Depurinating Estrogen-DNA Adducts in the Etiology and Prevention of Breast and Other Human Cancers. Future Oncology, 6, 75-91. - References - Scientific Research Publishing [scirp.org]
- 6. researchgate.net [researchgate.net]
In vitro synthesis of 4-OHE2-1-N7-Gua using horseradish peroxidase
In Vitro Synthesis of 4-OHE2-1-N7-Gua using Horseradish Peroxidase
Application Note & Protocol
Executive Summary
This guide details the in vitro synthesis of 4-OHE2-1-N7-Gua (4-hydroxyestradiol-1-N7-guanine), a critical depurinating DNA adduct implicated in the initiation of breast, prostate, and ovarian cancers.
Unlike stable DNA adducts, 4-OHE2-1-N7-Gua is formed via the oxidation of 4-hydroxyestradiol (4-OHE2) to its quinone (estradiol-3,4-quinone), which reacts specifically with the N7 position of guanine.[1] This reaction destabilizes the glycosidic bond, causing the adduct to spontaneously depurinate (detach) from the DNA backbone.
We utilize Horseradish Peroxidase (HRP) as a robust, cost-effective biomimetic model for human Cytochrome P450 (specifically CYP1B1) peroxidase activity. This protocol provides a high-yield synthetic route for generating authentic standards required for LC-MS/MS biomarker validation.
Mechanism of Action
The synthesis relies on the one-electron oxidation of the catechol estrogen (4-OHE2) to a semiquinone, followed by a second oxidation to estradiol-3,4-quinone (
Figure 1: Reaction Pathway
Caption: HRP-mediated oxidation of 4-OHE2 leads to quinone formation, dG attack at the C1 position, and subsequent depurination to yield the final adduct.
Materials & Reagents
| Component | Grade/Specification | Function |
| 4-Hydroxyestradiol (4-OHE2) | >98% Purity (Sigma/Cayman) | Precursor Substrate |
| 2'-Deoxyguanosine (dG) | >99% Purity | Nucleophile Source |
| Horseradish Peroxidase (HRP) | Type VI (approx. 250-330 U/mg) | Oxidizing Enzyme |
| Hydrogen Peroxide ( | 30% Stock (Dilute fresh) | Co-substrate |
| Sodium Phosphate Buffer | 0.1 M, pH 7.0 | Reaction Medium |
| Dimethyl Sulfoxide (DMSO) | HPLC Grade | Co-solvent for 4-OHE2 |
| Acetic Acid | Glacial | Reaction Quencher |
| SPE Cartridges | C18 (e.g., Sep-Pak or Strata) | Purification |
Experimental Protocol
Phase 1: Preparation of Stock Solutions
-
4-OHE2 Stock (10 mM): Dissolve 2.88 mg of 4-OHE2 in 1 mL of DMSO. Note: Prepare fresh or store at -80°C under argon to prevent auto-oxidation.
-
dG Stock (20 mM): Dissolve 5.3 mg of 2'-deoxyguanosine in 1 mL of 0.1 M Sodium Phosphate Buffer (pH 7.0). Mild heating (37°C) may be required.
-
HRP Stock (1 mg/mL): Dissolve HRP powder in Phosphate Buffer.
- Working Solution (10 mM): Dilute 30% stock immediately before use.
Phase 2: Enzymatic Synthesis
Target Volume: 5 mL
-
Buffer Base: Add 3.5 mL of 0.1 M Phosphate Buffer (pH 7.0) to a glass reaction vial.
-
Substrate Addition: Add 500 µL of dG Stock (Final conc: ~2 mM).
-
Estrogen Addition: Slowly add 50 µL of 4-OHE2 Stock (Final conc: ~100 µM) while vortexing.
-
Critical: The final DMSO concentration should be
1% to avoid inhibiting HRP.
-
-
Enzyme Addition: Add 50 µL of HRP Stock (Final conc: ~10 µg/mL).
-
Initiation (The "Drip" Method):
-
To prevent "suicide inactivation" of HRP by excess peroxide, add the
Working Solution in 5 aliquots of 20 µL every 5 minutes (Total 100 µL). -
Mole Ratio: Target a 1:1 to 1.5:1 ratio of
to 4-OHE2.
-
-
Incubation: Incubate at 37°C for 2 hours with gentle shaking (300 rpm).
-
Observation: The solution may turn a light pink/orange color, indicating quinone formation.
-
Phase 3: Isolation & Purification (SPE)
Since the product is a depurinated base, it must be separated from the unreacted nucleoside (dG) and enzyme.
-
Quenching: Stop the reaction by adding 10 µL of Glacial Acetic Acid.
-
SPE Conditioning: Wash a C18 cartridge with 2 mL Methanol followed by 2 mL Water.
-
Loading: Load the reaction mixture onto the cartridge.
-
Washing:
-
Wash with 2 mL Water (removes buffer salts and enzyme).
-
Wash with 2 mL 10% Methanol (removes unreacted dG).
-
-
Elution: Elute the target adduct (4-OHE2-1-N7-Gua) with 2 mL of 80% Methanol .
-
Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of 50% Methanol/Water for analysis.
Analytical Validation (LC-MS/MS)
To validate the synthesis, use Liquid Chromatography-Tandem Mass Spectrometry.[3][4]
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 150 x 2.0 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
MS/MS Transitions (ESI+):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|
| 4-OHE2-1-N7-Gua | 438.2
Note: The mass 438.2 corresponds to 4-OHE2 (288) + Guanine (151) - 2H (oxidation) + H (protonation).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | HRP inactivation | Reduce |
| Precipitation | 4-OHE2 insolubility | Ensure DMSO is used for stock; do not exceed 100 µM in aqueous buffer. |
| Peak Broadening | Isomer formation | 4-OHE2 can form minor adducts at C2. Use a high-resolution column/gradient to separate 1-N7 from 2-N7 isomers. |
| Degradation | Oxidative instability | Add ascorbic acid after the reaction is complete (during workup) to prevent further oxidation of the adduct. |
Workflow Diagram
Caption: Step-by-step workflow for the enzymatic synthesis and purification of the 4-OHE2-1-N7-Gua adduct.
References
-
Cavalieri, E. L., & Rogan, E. G. (2016). Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention.[6] Clinical and Translational Medicine, 5(1), 12.[6]
-
Zahid, M., et al. (2008). Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine. Chemical Research in Toxicology, 21(8).
-
Stack, D. E., et al. (1996). Molecular characteristics of catechol estrogen quinones in reactions with deoxyribonucleosides. Chemical Research in Toxicology, 9(5), 851-859.
-
Rogan, E. G., et al. (2003). Relative imbalances in estrogen metabolism and conjugation in breast tissue of women with carcinoma: potential biomarkers of susceptibility to cancer. Carcinogenesis, 24(4), 697-702.
Sources
- 1. Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation of depurinating N3Adenine and N7Guanine adducts by MCF-10F cells cultured in the presence of 4-hydroxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening for the 4-Hydroxy Estradiol 1-N7-Guanine Biomarker: A Quantitative Mass Spectrometry-Based Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous estrogens, while essential for normal physiological processes, can also play a critical role in the initiation and progression of hormone-related cancers, such as those of the breast and prostate.[1][2][3][4] The metabolic activation of estradiol (E2) to catechol estrogens, particularly 4-hydroxyestradiol (4-OHE2), is a key step in this carcinogenic pathway.[1][5][6] Subsequent oxidation of 4-OHE2 forms highly reactive estradiol-3,4-quinones (E2-3,4-Q), which readily react with DNA to form covalent adducts.[1][7][8][9] The predominant adducts formed are depurinating lesions, where the estrogen metabolite binds to the N7 position of guanine (4-OHE2-1-N7-Gua) or the N3 position of adenine, leading to apurinic sites in the DNA.[7][8][9][10] These apurinic sites, if not properly repaired, can generate cancer-initiating mutations.[7][8][11] Consequently, the 4-OHE2-1-N7-Gua adduct serves as a critical biomarker for assessing DNA damage, cancer risk, and the efficacy of potential chemopreventive agents.[2][12] This application note provides a detailed, authoritative guide to a high-throughput screening (HTS) workflow for the precise quantification of the 4-OHE2-1-N7-Gua biomarker using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique for DNA adduct analysis.[13][14][15][16]
The Scientific Imperative: From Estrogen Metabolism to a Cancer Biomarker
The carcinogenic potential of estrogens is not solely dependent on their hormonal activity via receptor binding but is also intrinsically linked to their metabolic pathway. The hydroxylation of estradiol at the 4-position, catalyzed by cytochrome P450 enzymes like CYP1B1, produces 4-OHE2.[1][6][17] This catechol estrogen is then oxidized to the highly electrophilic E2-3,4-quinone. This quinone is a potent genotoxic agent that attacks DNA, primarily at the N7 position of guanine, forming the unstable 4-OHE2-1-N7-Gua adduct.[9][10][11] The instability of the glycosidic bond leads to its spontaneous cleavage, or depurination, leaving behind an abasic (apurinic) site in the DNA sequence.[7][8] The cellular repair machinery can misread this apurinic site during DNA replication, leading to the insertion of an incorrect base and thus embedding a permanent mutation.[8][11] An accumulation of such mutations in critical genes, such as oncogenes and tumor suppressors, is a foundational event in carcinogenesis.[11] Therefore, quantifying the levels of the 4-OHE2-1-N7-Gua adduct provides a direct measure of the biologically effective dose of this endogenous carcinogen.
Caption: Estrogen metabolism pathway leading to the formation of the 4-OHE2-1-N7-Gua DNA adduct.
Principle of the High-Throughput Screening Assay
The quantification of DNA adducts from complex biological matrices presents a significant analytical challenge due to their extremely low abundance.[16] High-throughput screening further demands speed, automation, and robustness.[18][19][20] This protocol leverages the unparalleled sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) integrated into an automated, 96-well plate-based workflow.
The core principle involves the following stages:
-
Automated DNA Isolation: High-quality genomic DNA is extracted from biological samples (e.g., cell pellets, tissue homogenates) in a 96-well format.
-
Enzymatic Hydrolysis: The purified DNA is digested to its constituent nucleosides using a cocktail of enzymes, which quantitatively releases the 4-OHE2-1-N7-Gua adduct from the DNA backbone.[13]
-
Stable Isotope Dilution: A known quantity of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) 4-OHE2-1-N7-Gua internal standard is spiked into each sample prior to processing. This standard is chemically identical to the analyte but has a different mass, allowing for precise quantification by correcting for sample loss and matrix effects during sample preparation and analysis.
-
High-Throughput Solid-Phase Extraction (SPE): The hydrolyzed samples are cleaned and the adducts are enriched using an automated 96-well SPE plate, removing salts, proteins, and unmodified nucleosides that can interfere with the MS signal.[16]
-
Rapid LC-MS/MS Analysis: The purified extracts are injected into the LC-MS/MS system. The LC separates the adduct from other remaining components, and the mass spectrometer selectively detects and fragments the adduct and its internal standard, providing highly specific and sensitive quantification.[14][21]
Caption: High-throughput screening workflow for 4-OHE2-1-N7-Gua biomarker analysis.
Detailed Methodologies and Protocols
3.1. Protocol 1: Synthesis of Analytical Standards
Accurate quantification is impossible without pure analytical standards for calibration and a stable isotope-labeled internal standard.
-
Synthesis of 4-OHE2-1-N7-Guanine: The synthesis can be achieved by reacting 4-OHE2 with activated manganese dioxide to form the E2-3,4-quinone in situ, followed by reaction with guanine.[12] The product is then purified by HPLC.
-
Synthesis of Stable Isotope-Labeled (SIL) Internal Standard: The same reaction is performed using stable isotope-labeled guanine (e.g., ¹³C₅,¹⁵N₅-guanine) to produce the SIL internal standard.[12]
3.2. Protocol 2: High-Throughput Sample Preparation
This protocol is optimized for a 96-well plate format.
-
DNA Isolation:
-
Place cell pellets or tissue homogenates into the wells of a 96-well plate.
-
Use a commercially available 96-well DNA isolation kit (e.g., magnetic bead-based or silica membrane-based) following the manufacturer's instructions for high-yield, pure genomic DNA.
-
Elute DNA in 100 µL of ultrapure water. Quantify DNA concentration and purity (A260/A280 ratio) for a subset of wells using a microplate spectrophotometer to ensure consistency.
-
-
DNA Hydrolysis and Internal Standard Spiking:
-
To each well containing 20-50 µg of DNA, add the SIL internal standard to a final concentration of 50 fmol.
-
Add a master mix of hydrolysis enzymes. A typical cocktail includes DNase I, Nuclease P1, and Alkaline Phosphatase to ensure complete digestion of DNA to 2'-deoxynucleosides.[13][22]
-
Incubate the plate at 37°C for 12-16 hours in a sealed container to prevent evaporation.
-
-
Automated Solid-Phase Extraction (SPE):
-
Use a 96-well SPE plate (e.g., mixed-mode cation exchange) compatible with an automated liquid handling robot.
-
Conditioning: Condition the SPE wells with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the entire hydrolyzed sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 1 mL of 5% methanol in water to remove salts and polar impurities.
-
Elution: Elute the adducts with 500 µL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate.
-
Drying: Evaporate the solvent to dryness using a 96-well plate evaporator or a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried residue in 50 µL of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
3.3. Protocol 3: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system capable of rapid gradients.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Autosampler: Cooled to 4°C, with a 5-10 µL injection volume.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: The specific parent-to-product ion transitions for both the analyte and the internal standard must be optimized. Based on published data, a likely transition for 4-OHE2-1-N7-Gua involves the neutral loss of the deoxyribose moiety or fragmentation of the guanine ring. For the base adduct (4-OHE2-N7-Guanine), the protonated molecule [M+H]⁺ is at m/z 438.4.[12][23] A characteristic product ion would be monitored.
-
Analyte (4-OHE2-1-N7-Gua): Optimize transitions (e.g., m/z [M+H]⁺ → product ion).
-
Internal Standard (SIL-4-OHE2-1-N7-Gua): Optimize transitions (e.g., m/z [M+H+n]⁺ → product ion), where 'n' is the mass difference from the stable isotopes.
-
-
Data Analysis, Quality Control, and Performance
-
Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte/Internal Standard) against known concentrations of the analytical standard. The concentration of 4-OHE2-1-N7-Gua in the unknown samples is then calculated from this curve. Results are typically normalized to the amount of DNA used and reported as adducts per 10⁸ or 10⁹ nucleotides.
-
Quality Control (QC):
-
Blanks: A solvent blank and a matrix blank (processed without DNA) should be run periodically to check for system contamination.
-
Calibration Standards: The calibration curve should be run at the beginning and end of each batch of samples.
-
QC Samples: Samples with known low, medium, and high concentrations of the adduct should be included in each 96-well plate to monitor assay accuracy and precision.
-
Z'-Factor: For screening assays identifying inhibitors, the Z'-factor is a statistical measure of assay quality. It is calculated using high and low controls and a value > 0.5 is considered excellent for HTS.[24] While less common for quantitative LC-MS, it can be adapted to assess the separation between baseline and a high-level control.
-
Table 1: Typical Assay Performance Characteristics
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 1-10 fmol on column | The lowest amount of analyte that can be reliably distinguished from background noise.[25] |
| Limit of Quantification (LOQ) | 5-25 fmol on column | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Dynamic Range | 3-4 orders of magnitude | The concentration range over which the assay is accurate, precise, and linear. |
| Intra-assay Precision (%CV) | < 15% | The variation observed when the same sample is analyzed multiple times within the same run. |
| Inter-assay Precision (%CV) | < 20% | The variation observed when the same sample is analyzed in different runs on different days. |
| Sample Throughput | 20-30 plates/day | Dependent on LC run time and automation capabilities. |
Conclusion and Future Directions
This application note details a robust, sensitive, and high-throughput method for the quantification of the 4-OHE2-1-N7-Gua DNA adduct. By combining automated 96-well sample preparation with the analytical power of LC-MS/MS, this workflow enables the rapid screening of large compound libraries to identify potential chemopreventive agents that can mitigate estrogen-induced DNA damage. Furthermore, this methodology is essential for large-scale epidemiological studies seeking to validate 4-OHE2-1-N7-Gua as a biomarker for cancer risk assessment and for monitoring therapeutic interventions. The ability to rapidly and accurately measure this critical biomarker is a significant advancement for both basic cancer research and translational drug development.
References
- Catechol Estrogen 4-Hydroxyestradiol is an Ultimate Carcinogen in Breast Cancer. (2018). Journal of Cancer Prevention.
- The 3,4-Quinones of Estrone and Estradiol Are the Initiators of Cancer whereas Resveratrol and N-acetylcysteine Are the Preventers. (2021). MDPI.
- Metabolism and DNA binding studies of 4-hydroxyestradiol and estradiol-3,4-quinone in vitro and in female ACI rat mammary gland in vivo. (2004). Carcinogenesis, Oxford Academic.
- Molecular origin of cancer: Catechol estrogen-3,4-quinones as endogenous tumor initi
- Unifying mechanism in the initiation of breast cancer by metabolism of estrogen (Review). (2017).
- LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. (2024). Technology Networks.
- The Greater Reactivity of Estradiol-3,4-quinone vs Estradiol-2,3-quinone with DNA in the Formation of Depurinating Adducts: Implications for Tumor-Initiating Activity. (2005).
- Catechol Estrogen 4-Hydroxyestradiol is an Ultimate Carcinogen in Breast Cancer. (2018). Biomolecules and Therapeutics.
- Estrogen metabolites in the etiology of hormone related cancers: possible role of anti-oxidants in prevention. (2017). MedCrave online.
- Estrogen metabolism and breast cancer risk among postmenopausal women: a case–cohort study within B~FIT. (2014). Oxford Academic.
- 4-Hydroxyestradiol. (N/A). Rupa Health.
- Estrogen Metabolism and Breast Cancer. (2012). PMC.
- Estrogen−Nucleic Acid Adducts: Dissection of the Reaction of 3,4-Estrone Quinone and Its Radical Anion and Radical Cation with Deoxynucleosides and DNA. (2001).
- LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. (2018). eScholarship.org.
- Estrogen Metabolism and Cancer Risk. (2018). Doctor Felecia Dawson.
- Is 4-hydroxy (4-OH) estrogen carcinogenic?. (2025). Dr.Oracle.
- Mechanisms of Estrogen Carcinogenesis: The Role of E2/E1- Quinone Metabolites Suggests New Approaches to Preventive Intervention – A Review. (2014). PMC.
- DNA Adductomic Analysis by Data-Independent Mass Spectrometry. (2026).
- Metabolism and DNA binding studies of 4-hydroxyestradiol and estradiol-3,4-quinone in vitro and in female ACI rat mammary gland in vivo. (2004). PubMed.
- Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. (2019). Frontiers.
- Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition. (2007). PMC.
- Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. (2019). MDPI.
- Optimizing Estrogen & its Metabolism for Breast Health. (2025). DUTCH Test.
- Current and Future Methodology for Quantitation and Site-Specific Mapping the Loc
- Current and future methodology for quantitation and site-spe- cific mapping the location of DNA adducts. (2021). Preprints.org.
- Experimental workflow for the quantitation of DNA adducts
- Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine. (2008). PMC.
- Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry. (2012).
- Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine. (2008). PubMed.
- The Greater Reactivity of Estradiol-3,4-quinone vs Estradiol-2,3-quinone with DNA in the Formation of Depurinating Adducts: Implications for Tumor-Initiating Activity. (2025).
- Spectral Characterization of Fluorescently Labeled Catechol Estrogen 3,4-Quinone-Derived N7 Guanine Adducts and Their Identification in Rat Mammary Gland Tissue. (2004).
- Urinary biomarkers suggest that estrogen-DNA adducts may play a role in the aetiology of non-Hodgkin lymphoma. (2011). PMC.
- High-throughput screening (HTS). (N/A). BMG LABTECH.
- Formation of depurinating N3Adenine and N7Guanine adducts by MCF-10F cells cultured in the presence of 4-hydroxyestradiol. (2007). PubMed.
- High Throughput Screening - Pioneer in Fast Drug Discovery. (N/A). Vipergen.
- High-throughput Screening Steps. (N/A). Small Molecule Discovery Center (SMDC) - UCSF.
- High-throughput screening. (N/A). Wikipedia.
- High Throughput Screening Assays for Drug Discovery. (N/A). Amerigo Scientific.
- Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2001). PubMed.
- High-Throughput Screening Assay Profiling for Large Chemical D
- via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (N/A). Organic Syntheses Procedure.
- A platform for high-throughput screening of DNA-encoded catalyst libraries in organic solvents. (2018). Chemical Science (RSC Publishing).
Sources
- 1. Catechol Estrogen 4-Hydroxyestradiol is an Ultimate Carcinogen in Breast Cancer [bslonline.org]
- 2. Estrogen metabolites in the etiology of hormone related cancers: possible role of anti-oxidants in prevention - MedCrave online [medcraveonline.com]
- 3. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Metabolism and Cancer Risk — Doctor Felecia Dawson [doctorfelecia.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 4-Hydroxyestradiol | Rupa Health [rupahealth.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Medicine Reports [spandidos-publications.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. escholarship.org [escholarship.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Mechanisms of Estrogen Carcinogenesis: The Role of E2/E1- Quinone Metabolites Suggests New Approaches to Preventive Intervention – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 20. High-throughput screening - Wikipedia [en.wikipedia.org]
- 21. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 25. Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Preservation of 4-OHE2-1-N7-Gua in Urine
Executive Summary
4-hydroxy estradiol 1-N7-guanine (4-OHE2-1-N7-Gua) is a critical depurinating estrogen-DNA adduct used as a biomarker for assessing cancer risk (specifically breast, prostate, and ovarian cancers).[1] Unlike stable metabolites, this adduct contains a catechol moiety (the 4-hydroxy group) susceptible to rapid auto-oxidation and a guanine moiety prone to imidazole ring opening under alkaline conditions.
Critical Failure Point: Without immediate stabilization at the point of collection, 4-OHE2-1-N7-Gua oxidizes into 8-oxo-guanine derivatives or degrades into formamidopyrimidine analogs, rendering LC-MS/MS quantification invalid.
This guide outlines the mandatory protocols to maintain analyte integrity from collection to injection.
Part 1: The Stabilization Protocol (The "Golden Hour")
The Mechanism of Instability
To preserve the sample, you must understand the degradation pathway. The adduct is relatively stable in the DNA backbone but becomes labile once depurinated and excreted in urine.
Figure 1: The degradation pathway of 4-OHE2-1-N7-Gua.[1] Note that neutral-to-alkaline pH accelerates the irreversible loss of the analyte.
Sample Collection & Pre-Analytical Handling
Objective: Prevent oxidation of the catechol ring and maintain acidic pH (< 6.0).
Reagents Required:
-
Ascorbic Acid (Vitamin C): Acts as a sacrificial antioxidant.[2]
-
EDTA (Optional but Recommended): Chelates metal ions (Fe, Cu) that catalyze catechol oxidation.
Protocol:
-
Preparation: Pre-load collection vessels with Ascorbic Acid to achieve a final concentration of 1–2 mg/mL (approx. 0.1% - 0.2% w/v) based on expected urine volume.
-
Collection: Collect "spot" urine or 24-hour urine directly into the vessel containing the antioxidant.
-
Acidification Check: Verify pH is < 6.0. Ascorbic acid usually lowers pH sufficiently. If urine is highly alkaline (rare, but possible with certain diets), add small aliquots of 1M Acetic Acid to adjust pH to ~5.0.
-
Warning: Do not use strong mineral acids (HCl) as they may cause acid-catalyzed hydrolysis of the glycosidic bond if intact nucleosides are being studied alongside.
-
-
Freezing: Aliquot immediately and freeze at -80°C .
Part 2: Storage & Freeze-Thaw Dynamics
Storage Conditions
Data indicates that -20°C is insufficient for long-term storage (>1 month) of catechol-estrogen adducts due to residual enzymatic activity and slow oxidation rates in the semi-frozen matrix.
| Storage Temp | Stability Duration | Risk Level | Notes |
| 4°C (Fridge) | < 24 Hours | Critical | Massive oxidation risk. Only for immediate processing. |
| -20°C | 1 - 4 Weeks | Moderate | Acceptable for short-term, but degradation is observable. |
| -80°C | > 2 Years | Safe | Standard Requirement. Enzymatic activity halted. |
Freeze-Thaw Cycles
Repeated freeze-thaw cycles induce "cryo-concentration" effects where pH buffers crystallize out, potentially causing localized pH spikes that degrade the adduct.
-
Limit: Maximum 2 freeze-thaw cycles .
-
Best Practice: Aliquot urine into 1 mL or 2 mL cryovials immediately after collection to ensure single-use thawing.
Part 3: Analytical Troubleshooting (LC-MS/MS)
System: UPLC coupled with Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis). Method: Solid Phase Extraction (SPE) followed by C18 Reverse Phase Chromatography.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Oxidation during SPE | Ensure Ascorbic Acid is present in the elution solvent and wash buffers. Catechols bind irreversibly to some SPE sorbents if oxidized. |
| Peak Tailing | Secondary Interactions | The N7-guanine moiety is basic. Add ammonium acetate (10mM) to the mobile phase to mask silanols on the column. |
| Missing Peak (Signal = 0) | Adsorption to Plastic | Estrogen adducts are hydrophobic. Use silanized glass inserts or low-binding polypropylene vials. Avoid standard polystyrene. |
| Shift in Retention Time | Matrix Effect / pH | Urine pH varies. Ensure the SPE eluate is evaporated and reconstituted in the exact mobile phase start conditions (e.g., 0.1% Formic Acid). |
| High Background Noise | Ion Suppression | Urine matrix is complex. Implement a wash step in SPE with 5-10% Methanol/Water to remove salts before eluting the adduct. |
Part 4: Validated Workflow Diagram
This workflow ensures the "Self-Validating" requirement by using an Internal Standard (IS) at the earliest possible step.
Figure 2: Analytical workflow.[3][4] Adding the isotopically labeled internal standard immediately after thawing validates the entire extraction and ionization process.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use sodium azide as a preservative instead of ascorbic acid? A: No. Sodium azide prevents bacterial growth but does not prevent chemical oxidation of the catechol group. Ascorbic acid is non-negotiable for 4-OHE2 adducts.
Q2: I received samples shipped on dry ice, but they arrived thawed. Are they usable? A: If the samples contain ascorbic acid and are still cool to the touch (< 8°C), they may be salvageable. You must run a "bridge sample" (a quality control standard) to verify recovery. If they are at room temperature or lack antioxidant, discard them; the 4-OHE2-1-N7-Gua has likely degraded to 8-oxo derivatives.
Q3: Why do we monitor the N7-guanine adduct specifically? A: The 4-OHE2-1-N7-Gua adduct is a depurinating adduct, meaning it spontaneously falls off the DNA backbone, leaving an apurinic site (a potential mutation source). Because it detaches, it is excreted in urine, making it an accessible non-invasive biomarker for total body DNA damage by estrogens.
Q4: What is the correct Internal Standard to use? A: You should use the stable isotope-labeled analog: [13C5, 15N5]-4-OHE2-1-N7-Gua . This co-elutes with your analyte and compensates for matrix effects and oxidation losses during processing.
References
-
Zahid, M., et al. (2008).[5] Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine.[1][6][7] Chemical Research in Toxicology.[8]
-
Cavalieri, E. L., & Rogan, E. G. (2016). Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention. Clinical and Translational Medicine.
-
Faupel-Badger, J. M., et al. (2010). Stability of 15 estrogens and estrogen metabolites in urine samples under processing and storage conditions typically used in epidemiologic studies.[3][9] Cancer Epidemiology, Biomarkers & Prevention.[5]
-
Gaikwad, N. W., et al. (2008). Ultraperformance liquid chromatography-tandem mass spectrometry method for profiling estrogen metabolites in human urine.[1][5][8][10] Analytical Chemistry.[1][3][5][7][9][10][11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of 15 estrogens and estrogen metabolites in urine samples under processing and storage conditions typically used in epidemiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary estrogen metabolites and breast cancer risk in Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Catechol Estrogen DNA Adducts
Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies for resolving the chromatographic peak overlap between 4-hydroxyestradiol-1-N7-guanine (4-OHE2-1-N7-Gua) and 4-hydroxyestrone-1-N7-guanine (4-OHE1-1-N7-Gua). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your method development and troubleshooting processes.
Understanding the Challenge: Why Do 4-OHE2-1-N7-Gua and 4-OHE1-1-N7-Gua Co-elute?
The primary challenge in separating 4-OHE2-1-N7-Gua and 4-OHE1-1-N7-Gua lies in their minute structural difference. Both are depurinating DNA adducts formed from the reaction of catechol estrogen quinones with guanine.[1][2] The sole difference is the functional group at the C17 position of the steroid backbone: a hydroxyl group in 4-OHE2 and a ketone group in 4-OHE1. This subtle variation results in very similar physicochemical properties, including hydrophobicity and polarity, leading to their co-elution under standard reversed-phase liquid chromatography (RPLC) conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of these critical biomarkers and provides a logical, step-by-step approach to achieving baseline resolution.
Q1: My 4-OHE2-1-N7-Gua and 4-OHE1-1-N7-Gua peaks are completely co-eluting on my C18 column. What is the first and simplest parameter I should adjust?
Answer: The most straightforward initial step is to optimize your gradient elution profile. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance the separation of closely eluting compounds.
Rationale: A steep gradient can cause analytes to move through the column too quickly, not allowing for sufficient partitioning between the mobile and stationary phases to resolve compounds with very similar retention characteristics. By decreasing the rate of change in the mobile phase composition, you increase the opportunity for differential retention to occur.
Troubleshooting Workflow: Gradient Optimization
Caption: Workflow for gradient optimization.
Experimental Protocol: Gradient Modification
-
Initial Assessment: Review your current gradient method. For example, a gradient from 10% to 90% organic solvent in 5 minutes is considered steep.
-
Shallow Gradient: Lengthen the gradient time while keeping the initial and final mobile phase compositions the same. For instance, extend the 5-minute gradient to 15 or 20 minutes.
-
Segmented Gradient: If a simple shallow gradient is insufficient, introduce a shallow gradient segment around the elution time of the co-eluting peaks. For example, if the peaks elute at 50% organic, hold the gradient at 45-55% for an extended period.
| Parameter | Initial (Steep) Gradient | Optimized (Shallow) Gradient |
| Time (min) | % Organic | % Organic |
| 0.0 | 10 | 10 |
| 5.0 | 90 | 10 |
| 10.0 | 90 | 90 |
| 15.0 | Stop | 90 |
| 20.0 | Stop |
Q2: I've tried optimizing my gradient, but the peaks are still not fully resolved. What should I try next?
Answer: The next parameter to investigate is the column temperature. Modifying the temperature can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can significantly impact selectivity.[3]
Rationale: For steroid isomers, lower temperatures often lead to increased retention times and can enhance resolution.[4] This is because at lower temperatures, the subtle differences in the Gibbs free energy of interaction between the two analytes and the stationary phase become more significant. Conversely, in some cases, increasing the temperature can improve efficiency and may alter selectivity in a favorable way.[5] Therefore, exploring a range of temperatures is recommended.
Troubleshooting Workflow: Temperature Optimization
Caption: Workflow for temperature optimization.
Experimental Protocol: Temperature Screening
-
Establish a Baseline: Using your optimized gradient, run the analysis at your standard laboratory temperature (e.g., 25°C).
-
Low-Temperature Analysis: Decrease the column temperature in increments of 5°C (e.g., 20°C, 15°C). Allow the system to equilibrate at each temperature before injection.
-
High-Temperature Analysis: If lower temperatures do not yield satisfactory results, increase the temperature in 5°C increments (e.g., 30°C, 35°C, 40°C).
-
Data Evaluation: At each temperature, assess the resolution (Rs) between the two peaks. An Rs value of ≥ 1.5 indicates baseline separation.
| Temperature (°C) | Retention Time (min) - 4-OHE1 adduct | Retention Time (min) - 4-OHE2 adduct | Resolution (Rs) |
| 40 | 10.2 | 10.2 | 0 |
| 25 | 12.5 | 12.6 | 0.8 |
| 15 | 15.1 | 15.3 | 1.4 |
Q3: Gradient and temperature optimization have only provided partial separation. How can I further enhance the selectivity of my method?
Answer: Altering the pH of your mobile phase is a powerful tool for manipulating the selectivity of ionizable compounds.[1][6] Although the guanine adducts are primarily neutral, the steroid moiety has hydroxyl groups that can exhibit different pKa values, and subtle changes in pH can influence their interaction with the stationary phase.
Rationale: The ionization state of a molecule affects its polarity and, consequently, its retention in reversed-phase chromatography. By adjusting the mobile phase pH, you can suppress or enhance the ionization of certain functional groups, leading to changes in retention time and potentially resolving co-eluting peaks.[7]
Troubleshooting Workflow: Mobile Phase pH Adjustment
Caption: Workflow for mobile phase pH adjustment.
Experimental Protocol: pH Screening
-
Buffer Selection: Choose buffers that are compatible with your detection method (e.g., formic acid or ammonium formate for MS).
-
Acidic Conditions: Prepare your aqueous mobile phase with a buffer at a low pH (e.g., 0.1% formic acid, pH ~2.7).
-
Near-Neutral Conditions: Prepare your aqueous mobile phase with a buffer at a near-neutral pH (e.g., 10 mM ammonium acetate, pH ~6.8).
-
Analysis and Comparison: Analyze your sample using the same gradient and temperature with each mobile phase and compare the chromatograms for changes in selectivity and resolution.
| Mobile Phase pH | Retention Time (min) - 4-OHE1 adduct | Retention Time (min) - 4-OHE2 adduct | Elution Order |
| 2.7 (0.1% Formic Acid) | 13.5 | 13.7 | 4-OHE1 then 4-OHE2 |
| 6.8 (10mM Ammonium Acetate) | 13.2 | 13.1 | 4-OHE2 then 4-OHE1 |
Q4: I've exhausted my options with my current C18 column. What other stationary phases could provide the necessary selectivity?
Answer: If optimizing mobile phase conditions is insufficient, changing the stationary phase chemistry is the next logical step. Phenyl-hexyl or biphenyl columns can offer alternative selectivities for aromatic compounds like these estrogen adducts.
Rationale: Standard C18 columns separate primarily based on hydrophobicity. Phenyl-based stationary phases introduce π-π interactions as an additional separation mechanism. The electron-rich aromatic rings of the stationary phase can interact differently with the steroid backbones of your two analytes, potentially leading to their resolution.
Troubleshooting Workflow: Alternative Column Chemistry
Caption: Workflow for alternative column chemistry.
Recommended Column Chemistries for Estrogen Adducts
| Stationary Phase | Primary Separation Mechanism | Potential Advantage for Estrogen Adducts |
| C18 | Hydrophobic interactions | General purpose, widely available. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds. |
| Biphenyl | Hydrophobic and enhanced π-π interactions | Potentially greater retention and unique selectivity for compounds with conjugated systems. |
Q5: I still have some peak overlap. Are there any more advanced techniques I can employ?
Answer: For extremely challenging separations, Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particle columns can provide significantly higher efficiency and resolution.[8] Additionally, coupling your LC system with Ion Mobility Spectrometry (IMS) can offer an orthogonal separation dimension.
Rationale:
-
UPLC: The use of smaller particles in UPLC columns leads to a dramatic increase in plate count, resulting in sharper peaks and a greater ability to resolve closely eluting compounds.[5]
-
LC-IMS-MS: Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge.[9][10] Even if two isomers co-elute from the LC column, they may have slightly different three-dimensional structures, allowing them to be separated in the IMS cell before mass analysis.
Advanced Separation Techniques
| Technique | Principle | Application to Isomer Separation |
| UPLC | Chromatography with sub-2 µm particles for high efficiency. | Sharper peaks and increased peak capacity can resolve closely eluting isomers. |
| LC-IMS-MS | Post-LC separation of ions in the gas phase based on their collision cross-section. | Can separate co-eluting isomers with different shapes and sizes. |
Summary of Troubleshooting Strategies
| Strategy | Principle | Key Parameters to Adjust |
| Gradient Optimization | Enhance differential retention | Gradient slope and duration |
| Temperature Control | Alter selectivity and kinetics | Column temperature |
| Mobile Phase pH Adjustment | Modify analyte ionization and interaction | pH, buffer type, and concentration |
| Alternative Column Chemistry | Introduce different separation mechanisms | Stationary phase (e.g., Phenyl, Biphenyl) |
| Advanced Techniques | Increase efficiency or add a separation dimension | UPLC, Ion Mobility Spectrometry |
References
- Cavalieri, E., & Rogan, E. (2021). The 3,4-Quinones of Estrone and Estradiol Are the Initiators of Cancer whereas Resveratrol and N-acetylcysteine Are the Preventers. MDPI.
- Chiral HPLC Separ
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Effect of subambient temperatures on separation of steroid enantiomers by high-performance liquid chrom
- Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine. PubMed. (2008, August 15).
- Genome-wide mapping and quantification of DNA damage induced by catechol estrogens using Click-Probe-Seq and LC-MS2. PMC. (2025, March 11).
- Ibis Scientific, LLC. (2025, March 6).
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
- Mass spectrometric profiling of estrogen and estrogen metabolites in human stool and plasma partially elucidates the role of the. bioRxiv. (2024, August 7).
- Metabolism and DNA binding studies of 4-hydroxyestradiol and estradiol-3,4-quinone in vitro and in female ACI rat mammary gland in vivo. PubMed. (2004, February 15).
- Simultaneous Determination of Hormone Residues in Aquatic Products by UPLC-ESI-MS-MS.
- The Critical Role of Mobile Phase pH in Chromatography Separ
- The Effect of Elevated Column Operating Temperatures on Chrom
- The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. (2023, December 27).
- The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin. PubMed.
- Waters Corporation. (n.d.). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research.
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
- Back to Basics: The Role of pH in Retention and Selectivity.
- Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. MDPI. (1989, December 10).
- Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine. PMC.
- 4-Hydroxyestradiol. Rupa Health.
- 4-Hydroxyestrone. Wikipedia.
- High-performance liquid chromatography separation of hydroxylated estradiol metabolites: formation of estradiol metabolites by liver microsomes
- Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatiz
- Analysis of fifteen estrogen metabolites using packed column supercritical fluid chromatography-mass spectrometry. PubMed. (2006, March 1).
- Adduct-ion formation in trapped ion mobility spectrometry as a potential tool for studying molecular structures and conformations.
- Achieving High Sensitivity and Robustness – Analysis of Estrone and Estradiol in Human Serum by Tsq Altis Mass Spectrometer for Clinical Research.
- Mass spectrometry and ion mobility spectrometry of G-quadruplexes.
- Temperature-dependent chromatograms of the steroids on (a) 20 000-D-S,...
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. biorxiv.org [biorxiv.org]
- 3. ibisscientific.com [ibisscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waters.com [waters.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Background Noise in 4-Hydroxy Estradiol (4-OHE2) Adduct Quantification
Current Status: Online Role: Senior Application Scientist Topic: High-Sensitivity LC-MS/MS Quantification of Depurinating Estrogen-DNA Adducts
Executive Summary
Quantifying 4-hydroxy estradiol (4-OHE2) DNA adducts (specifically 4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua ) is a high-stakes analytical challenge. These "depurinating" adducts are critical biomarkers for cancer risk, yet they exist at trace levels (fmol/mL) within complex biological matrices.
Users typically face three distinct "noise" problems:
-
Chemical Noise: High spectral background obscuring low-abundance peaks.
-
Matrix Noise: Ion suppression from phospholipids.
-
Artifactual Noise: False positives caused by ex vivo oxidation of parent estrogens during sample prep.
This guide provides a self-validating workflow to systematically eliminate these noise sources.
Module 1: The Artifact Trap (Sample Preparation)
Problem: "I am detecting 4-OHE2 adducts in my control samples where they shouldn't exist." Diagnosis: You are likely creating the adducts during your extraction process. 4-OHE2 is a catechol estrogen that easily auto-oxidizes to its quinone form (4-OHE2-3,4-Q) when exposed to air/enzymes, which then reacts with DNA fragments in the sample.
The Solution: Reductive Shielding
You must maintain a reductive environment from the moment of collection until the quinone is quenched or removed.
Protocol: Artifact-Free Hydrolysis & Extraction
-
Enzymatic Hydrolysis (Deconjugation):
-
Reagent:
-glucuronidase/arylsulfatase (from Helix pomatia).[1] -
Critical Additive: Add Ascorbic Acid (1 mg/mL) or TCEP to the buffer immediately. This reduces any spontaneously formed quinones back to catechols, preventing them from reacting with DNA bases during the overnight incubation.
-
Why: Without this, the hydrolysis step becomes a reaction vessel for generating artificial adducts.
-
-
Solid Phase Extraction (SPE) - The "Wash" Strategy:
-
Cartridge: Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB) or C18.[1]
-
Conditioning: Methanol followed by Water (do not let dry).[1][2]
-
Loading: Load hydrolyzed urine/serum (pH adjusted to ~5.0).
-
The Critical Wash: Wash with 15-20% Methanol .
-
Logic: This removes polar interferences and salts without eluting the adducts.
-
-
Elution: Elute with 80-90% Methanol .
-
Visualizing the Artifact Trap
Caption: The "Artifact Trap" mechanism showing how unprotected sample preparation leads to false-positive adduct quantification via auto-oxidation.
Module 2: Signal Enhancement (Derivatization)
Problem: "My signal-to-noise ratio (S/N) is too low. I can't see the peaks." Diagnosis: Native estrogen adducts ionize poorly in ESI. Furthermore, their low mass (m/z ~400-450) falls into a "noisy" region of the mass spectrum populated by solvent clusters and matrix debris.
The Solution: Dansyl Chloride Derivatization
Derivatization with Dansyl Chloride (DNS-Cl) serves two purposes:
-
Ionization Boost: Introduces a tertiary amine that is easily protonated, increasing signal by 10-100x.
-
Mass Shift: Shifts the precursor ion to a higher m/z range (e.g., >600 Da), moving it away from the high-noise chemical background.
Protocol: Dansylation
-
Dry Down: Evaporate SPE eluate to dryness.[1]
-
Reaction: Add 0.1 M NaHCO3 (pH 9-10) and Dansyl Chloride (1 mg/mL in Acetone) .
-
Incubate: 60°C for 10-15 minutes.
-
Clean Up: (Optional but recommended) A second mini-SPE or liquid-liquid extraction to remove excess reagent.
Module 3: LC-MS/MS Parameters (The Detector)
Problem: "I have interfering peaks co-eluting with my analyte." Diagnosis: Isomeric interference (2-OHE2 vs 4-OHE2 adducts) or incomplete background removal.
Chromatographic Separation
-
Column: Phenyl-Hexyl phases are superior to C18 for separating aromatic isomers like 2-OHE2 and 4-OHE2.
-
Mobile Phase:
Mass Spectrometry Transitions (MRM)
Using Multiple Reaction Monitoring (MRM) on a Triple Quadrupole is essential.
Table 1: Optimized MRM Transitions (Dansylated)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy | Rationale |
| 4-OHE2-1-N7Gua | 671.3 | 437.2 | High (35-45 eV) | Loss of Dansyl group (leaving native adduct core) |
| 4-OHE2-1-N3Ade | 655.3 | 421.2 | High (35-45 eV) | Loss of Dansyl group |
| Internal Standard | 681.3 | 447.2 | Matches Analyte |
Note: Exact masses may vary slightly based on specific isotope labeling and derivatization stoichiometry (mono- vs bis-dansyl). Always optimize with standards.
Module 4: Troubleshooting FAQ
Q1: My internal standard (IS) recovery is inconsistent.
-
Cause: Matrix effects (ion suppression) or loss during the SPE wash step.
-
Fix: Add the IS before hydrolysis. This validates the entire workflow, including enzymatic efficiency and SPE recovery. If suppression persists, switch to a "dilute-and-shoot" approach for the SPE load step to prevent column overloading.
Q2: I see a peak in the blank that matches the transition.
-
Cause: Carryover or contaminated injector port.
-
Fix: Implement a "sawtooth" wash gradient (rapid 5% -> 95% -> 5% organic cycling) between samples. Switch to a PEEK needle seat if using high-adsorption metal needles.
Q3: The 4-OHE2 and 2-OHE2 adduct peaks are merging.
-
Cause: Column aging or incorrect temperature.
-
Fix: Lower the column temperature (e.g., from 40°C to 30°C). Isomer separation often improves at lower temperatures due to distinct steric interactions with the stationary phase.
Workflow Visualization
Caption: End-to-end workflow for minimizing noise and maximizing sensitivity in estrogen adduct quantification.
References
-
Cavalieri, E. L., & Rogan, E. G. (2016). Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention.[6][7][8][9][10] Clinical and Translational Medicine, 5(1), 12.
-
Zhu, B. T., et al. (2014). Improved profiling of estrogen metabolites by orbitrap LC/MS. Steroids, 82, 1-10. (Discusses Dansyl derivatization for sensitivity).
-
Embrechts, J., et al. (2009). Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS.[3][11] Sigma-Aldrich Technical Notes.
-
Zahid, M., et al. (2008). Inhibition of Depurinating Estrogen-DNA Adduct Formation by Natural Compounds.[6][7][12][13] Chemical Research in Toxicology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. echemi.com [echemi.com]
- 5. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 6. Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. UNMC researchers: Estrogen derivative may initiate certain cancers | Newsroom | University of Nebraska Medical Center [unmc.edu]
- 9. Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol Prevents Estrogen-DNA Adduct Formation and Neoplastic Transformation in MCF-10F Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
The Ratio of 4-OHE2- to 2-OHE2-Derived Guanine Adducts: A Comparative Guide to a Genotoxic Biomarker for Cancer Initiation
An In-Depth Technical Guide for Researchers
Introduction
The role of estrogens in carcinogenesis is multifaceted, extending beyond their well-established hormonal effects on cell proliferation. A significant body of evidence now points to a genotoxic mechanism, where the metabolic activation of estrogens produces reactive intermediates that directly damage DNA, potentially initiating cancer. This guide focuses on the critical products of this pathway: depurinating DNA adducts formed from two key catechol estrogen metabolites, 4-hydroxyestradiol (4-OHE2) and 2-hydroxyestradiol (2-OHE2).
Specifically, we will compare the formation and significance of 4-OHE2-1-N7-Guanine (4-OHE2-1-N7-Gua) and 2-OHE2-1-N7-Guanine (2-OHE2-1-N7-Gua). The central thesis is that an imbalance in estrogen metabolism, reflected by an elevated ratio of the highly carcinogenic 4-OHE2 adducts to the less reactive 2-OHE2 adducts, serves as a powerful biomarker for assessing cancer risk and understanding the molecular origins of the disease. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, measure, and interpret this crucial biomarker.
Biochemical Pathways: The Divergence of Estrogen Metabolism
The journey from the parent estrogen, 17β-estradiol (E2), to DNA damage involves a series of enzymatic steps that create two distinct metabolic pathways with vastly different implications for genome integrity.
-
Formation of Catechol Estrogens: The primary metabolic activation of estradiol is hydroxylation at either the C2 or C4 position, catalyzed by specific cytochrome P450 (CYP) enzymes.
-
The 2-Hydroxylation Pathway: Cytochrome P450 1A1 (CYP1A1) is the primary enzyme responsible for converting E2 into 2-OHE2. This is generally considered the major, and safer, metabolic route.
-
The 4-Hydroxylation Pathway: Cytochrome P450 1B1 (CYP1B1), which is often overexpressed in hormone-related cancers, catalyzes the conversion of E2 to 4-OHE2. This pathway, though typically less active than 2-hydroxylation, is fraught with danger due to the high reactivity of its downstream metabolites.
-
-
Oxidation to Electrophilic Quinones: The catechol estrogens (2-OHE2 and 4-OHE2) are further oxidized to form highly reactive semiquinones and quinones.
-
Estradiol-2,3-quinone (E2-2,3-Q): Formed from 2-OHE2.
-
Estradiol-3,4-quinone (E2-3,4-Q): Formed from 4-OHE2. This quinone is a potent electrophile, readily attacking nucleophilic sites on DNA.
-
This metabolic fork is a critical determinant of genotoxic potential. An imbalance favoring the CYP1B1-mediated 4-hydroxylation pathway can lead to a buildup of the dangerous E2-3,4-Q metabolite.
Caption: Metabolic activation of estradiol leading to DNA adduct formation.
The Critical Difference: Depurination and Mutagenesis
The carcinogenicity of estrogen metabolites is primarily driven by their ability to form specific types of DNA adducts that are unstable and lost from the DNA backbone, a process known as depurination.
-
4-OHE2-1-N7-Gua: The E2-3,4-quinone overwhelmingly reacts at the N7 position of guanine and the N3 position of adenine. These bonds are chemically unstable, leading to the spontaneous cleavage of the glycosidic bond that connects the base to the sugar-phosphate backbone of DNA. This leaves behind an "apurinic site"—a gap in the DNA sequence. When the cell attempts to replicate DNA containing these apurinic sites, its repair machinery is prone to making errors, inserting an incorrect base opposite the gap. This error, if not corrected, becomes a permanent mutation during the next round of DNA replication, potentially initiating cancer.
-
2-OHE2-1-N7-Gua: The E2-2,3-quinone is far less reactive with DNA than its 3,4-quinone counterpart. While it can form some adducts, the quantity is significantly lower. In vitro experiments have shown that a much higher concentration of 2-OHE2 is required to produce the same amount of depurinating adducts as a small concentration of 4-OHE2. Therefore, the 2-hydroxylation pathway contributes minimally to this specific mechanism of genotoxicity.
The ratio of 4-OHE2-1-N7-Gua to 2-OHE2-1-N7-Gua thus serves as a direct readout of the balance between the genotoxic and less harmful estrogen metabolic pathways. Elevated levels of depurinating estrogen-DNA adducts have been observed in the urine of women with breast cancer and those at high risk, as well as in men with prostate cancer, underscoring their clinical relevance.
Comparative Summary: 4-OHE2 vs. 2-OHE2 Pathways
| Feature | 2-Hydroxylation Pathway | 4-Hydroxylation Pathway | Significance |
| Primary Enzyme | Cytochrome P450 1A1 (CYP1A1) | Cytochrome P450 1B1 (CYP1B1) | CYP1B1 is often overexpressed in tumors. |
| Catechol Metabolite | 2-Hydroxyestradiol (2-OHE2) | 4-Hydroxyestradiol (4-OHE2) | 4-OHE2 is considered the ultimate carcinogen. |
| Resulting Quinone | Estradiol-2,3-quinone (E2-2,3-Q) | Estradiol-3,4-quinone (E2-3,4-Q) | E2-3,4-Q is a much stronger electrophile. |
| Reactivity with DNA | Low | High | Leads to significantly more DNA adduct formation. |
| Major Adduct Type | Forms stable adducts and very low levels of depurinating adducts. | Forms predominantly unstable, depurinating adducts (e.g., 4-OHE2-1-N7-Gua). | Depurination leads to mutagenic apurinic sites. |
| Carcinogenic Potential | Weak to non-carcinogenic. | Potently carcinogenic. | Direct mechanism for cancer initiation. |
| Biomarker Implication | A higher ratio of 2-pathway to 4-pathway metabolites is associated with lower cancer risk. | A higher ratio of 4-OHE2-1-N7-Gua to 2-OHE2-1-N7-Gua indicates a metabolic imbalance favoring carcinogenesis. | The ratio is a more robust indicator of risk than absolute levels alone. |
Analytical Methodology: Quantification by LC-MS/MS
The gold standard for the sensitive and specific quantification of 4-OHE2-1-N7-Gua and 2-OHE2-1-N7-Gua in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique is essential due to the low physiological concentrations of these adducts and the complexity of biological samples like urine or hydrolyzed tissue DNA.
The rationale for using LC-MS/MS is threefold:
-
Chromatographic Separation (LC): The liquid chromatography step separates the adducts of interest from thousands of other molecules in the sample, ensuring that the mass spectrometer analyzes a purified compound.
-
Selective Ionization (ESI): Electrospray ionization (ESI) is a soft ionization technique that allows the fragile adduct molecules to enter the mass spectrometer as intact, charged ions.
-
High Specificity (MS/MS): Tandem mass spectrometry provides two layers of mass filtering. The first stage selects the specific mass-to-charge ratio (m/z) of the parent adduct ion. This ion is then fragmented, and the second stage selects for a specific, characteristic fragment ion. This parent-to-fragment transition is unique to the target molecule, providing extremely high confidence in its identification and quantification, even at trace levels.
Experimental Protocol: Quantification of Depurinating Guanine Adducts in Urine
This protocol provides a generalized workflow for the analysis of 4-OHE2-1-N7-Gua and its 2-OHE2 counterpart from urine samples. It is a self-validating system through the incorporation of a stable isotope-labeled internal standard.
Caption: General experimental workflow for urinary estrogen adduct analysis.
Step-by-Step Methodology:
1. Materials and Reagents:
- Urine collection containers with preservatives (e.g., ascorbic acid).
- Analytical standards: 4-OHE2-1-N7-Gua, 2-OHE2-1-N7-Gua.
- Stable isotope-labeled internal standard (e.g., 4-OHE2-[¹³C₅,¹⁵N₅]-1-N7-Guanine).
- Solid-Phase Extraction (SPE) cartridges (e.g., C18).
- HPLC-grade solvents: Methanol, Acetonitrile, Water, Acetic Acid, Ammonium Hydroxide.
- Centrifuge, SPE manifold, nitrogen evaporator.
2. Sample Collection and Preparation:
- Causality: A 24-hour urine collection provides a more representative average of metabolite excretion compared to a spot sample. Ascorbic acid is added as a preservative to prevent oxidation of the catechol compounds.
- Protocol:
- Collect a 24-hour urine sample in a provided container stored at 4°C.
- Measure and record the total volume. Aliquot a portion (e.g., 50 mL) for analysis and store at -80°C until use.
- Thaw the urine sample and centrifuge to remove particulate matter.
- Adjust the pH of the supernatant as required for SPE binding (typically slightly acidic).
3. Solid-Phase Extraction (SPE):
- Causality: SPE is a critical cleanup and concentration step. A C18 sorbent is used to retain the relatively nonpolar estrogen adducts while allowing polar components like salts and urea to be washed away.
- Protocol:
- Condition a C18 SPE cartridge with methanol followed by water. 2.
Validating 4-Hydroxy Estradiol 1-N7-Guanine: A Technical Guide to Predictive Biomarker Analysis
Executive Summary
The Shift from Exposure to Effect: Traditional estrogen profiling measures circulating hormone levels (exposure). However, exposure alone does not explain why women with identical estrogen levels have vastly different cancer risks. The validation of 4-hydroxy estradiol 1-N7-guanine (4-OHE2-1-N7-Gua) represents a paradigm shift from measuring exposure to measuring biological effect (genotoxicity).
This guide outlines the validation of 4-OHE2-1-N7-Gua as a non-invasive, predictive urinary biomarker for estrogen-dependent malignancies (breast, ovarian, prostate). Unlike stable DNA adducts that require tissue biopsies, this specific adduct depurinates (detaches) from the DNA backbone, crossing into urine for non-invasive detection via U-HPLC-MS/MS.
Part 1: The Mechanistic Imperative
The Depurination Hypothesis
To validate this biomarker, one must understand its origin. The carcinogenicity of estrogen is not solely receptor-mediated (ER
-
Metabolic Activation: Cytochrome P450 1B1 (CYP1B1) oxidizes Estradiol (E2) to 4-hydroxyestradiol (4-OHE2) .[1][2]
-
Quinone Formation: 4-OHE2 is further oxidized to Estradiol-3,4-quinone .[1][2][3][4]
-
DNA Adduct Formation: This electrophilic quinone reacts specifically with the N7 position of Guanine in DNA.[3]
-
Depurination (The Critical Step): Unlike stable adducts, the reaction at the N7 position destabilizes the glycosidic bond.[1][5] The adduct spontaneously falls off the DNA, leaving an apurinic site .[1][6]
-
Mutation: If not repaired by base excision repair (BER), DNA replication across this apurinic site leads to specific point mutations (A
G), initiating carcinogenesis.
Pathway Visualization
The following diagram illustrates the specific pathway generating the 4-OHE2-1-N7-Gua biomarker.
Figure 1: The metabolic pathway transforming Estradiol into the depurinating 4-OHE2-1-N7-Gua adduct.[1] Green path indicates biomarker availability; Red path indicates carcinogenic impact.
Part 2: Comparative Analysis
The utility of 4-OHE2-1-N7-Gua is best understood when compared to standard alternatives.
| Feature | 4-OHE2-1-N7-Gua (Target) | Serum Estrogen (E1/E2) | Stable DNA Adducts | Genetic Markers (BRCA) |
| Biological Meaning | Direct measure of genotoxic damage (initiation). | Measure of hormonal exposure (promotion).[7] | Measure of cumulative damage, but rare (<1% of total adducts). | Measure of hereditary susceptibility . |
| Sample Matrix | Urine (Non-invasive).[1][6][7][8][9][10] | Serum/Plasma (Invasive). | Tissue Biopsy (Highly Invasive). | Blood/Saliva.[5][9] |
| Predictive Value | High correlation with imminent risk and active carcinogenesis. | Weak correlation with initiation; better for ER+ tumor growth prediction. | Poor correlation due to low abundance and repair mechanisms. | High for hereditary cases, but misses 85%+ of sporadic cancers. |
| Dynamic Range | Dynamic; levels drop with preventive agents (e.g., Resveratrol). | Cyclic; fluctuates with menstruation/menopause. | Static; accumulation over time. | Static; does not change. |
| Detection Method | U-HPLC-MS/MS (High Sensitivity). | Immunoassay / LC-MS. | 32P-Postlabeling (Radioactive, non-specific). | NGS / PCR. |
Key Insight: While BRCA mutations indicate a "loaded gun," the presence of high levels of 4-OHE2-1-N7-Gua indicates the "trigger is being pulled."
Part 3: Validation Protocol (U-HPLC-MS/MS)
To validate this biomarker in a research or clinical setting, a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. The instability that makes it a good urinary biomarker also makes it challenging to preserve during extraction.
Sample Collection & Preservation
-
Protocol: Collect first morning void urine.
-
Stabilization: Immediately add Ascorbic Acid (1 mg/mL) to prevent oxidation of the catechol moiety.
-
Storage: Freeze at -80°C immediately.
-
Why: The catechol group is prone to auto-oxidation to quinones ex vivo, which would artificially lower the measured adduct levels.
Sample Preparation (Hydrolysis & SPE)
Direct analysis is impossible due to the complex urine matrix.
-
Hydrolysis: Incubate urine with
-glucuronidase/arylsulfatase (37°C, 2h) to deconjugate any glucuronide/sulfate metabolites, ensuring total adduct measurement. -
Solid Phase Extraction (SPE):
-
Cartridge: C18 or Phenyl-Hexyl columns.
-
Conditioning: Methanol followed by Water (pH 3.0).
-
Loading: Acidified urine sample.[9]
-
Washing: Water/Methanol (90:10).
-
Elution: Methanol/Acetonitrile (containing 0.1% Formic Acid).
-
Instrumental Analysis (LC-MS/MS)[13]
-
System: U-HPLC coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., 1.7
m particle size) for high peak capacity. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
MS Mode: Selected Reaction Monitoring (SRM) in Positive Ion Mode .
-
Transitions (Validation Targets):
-
Precursor Ion: m/z ~440 (depending on protonation state).
-
Product Ions: Guanine fragment (m/z 152) and Estradiol fragment.
-
Internal Standard: Use
C-labeled or N-labeled 4-OHE2-1-N7-Gua (synthesized standard) to correct for matrix effects.
-
Workflow Visualization
Figure 2: Step-by-step U-HPLC-MS/MS validation workflow for urinary estrogen-DNA adducts.
Part 4: Experimental Data & Clinical Interpretation
The validation of 4-OHE2-1-N7-Gua is supported by extensive comparative studies led by the Rogan and Cavalieri groups.
The "Ratio" Metric
Absolute levels of adducts can vary based on hydration (creatinine correction helps, but is imperfect). The most robust predictive metric is the Estrogen-DNA Adduct Ratio :
Comparative Risk Data
The following table summarizes findings from key validation studies comparing healthy controls, high-risk patients (Gail Model), and diagnosed cancer cases.
| Group | Sample Size (n) | Median Adduct Ratio | Statistical Significance (p-value) | Interpretation |
| Healthy Controls | 46 | 36.6 | Reference | Balanced metabolism; efficient methylation (COMT) and quinone reduction. |
| High Risk (Gail) | 12 | 76.6 | < 0.001 vs Control | Metabolic imbalance favors the 4-OH pathway; "Pre-cancerous" profile. |
| Breast Cancer | 17 | 92.4 | < 0.001 vs Control | Significant accumulation of depurinating adducts driving mutagenesis. |
| Ovarian Cancer | 14 | 166.0 | < 0.0001 vs Control | Extreme dysregulation of estrogen metabolism. |
Data Source: Synthesized from Rogan EG et al. (2009) and Cavalieri EL et al. (2010).
Specificity Validation
In validation studies, 99% of the DNA adducts formed by the carcinogenic 4-OHE2 were identified as depurinating adducts (N7-Gua and N3-Ade). Only <1% were stable adducts. This confirms that measuring the depurinating species in urine captures the vast majority of the genotoxic events.
Part 5: Critical Assessment & Limitations
Advantages
-
Early Warning: Elevates years before clinical tumors are detectable by mammography.
-
Modifiable: High levels can be treated with antioxidants (e.g., Resveratrol, N-Acetylcysteine) which prevent quinone formation, providing a metric for preventive efficacy.
Challenges
-
Standard Availability: Isotopically labeled 4-OHE2-1-N7-Gua is not a standard catalog item for many vendors and often requires custom synthesis.
-
Oxidative Instability: Samples must be handled strictly under antioxidant protection to prevent artifactual degradation.
References
-
Cavalieri, E. L., & Rogan, E. G. (2016). The molecular etiology and prevention of estrogen-initiated cancers: Ovarian, prostate, and breast. Molecular Aspects of Medicine.
-
Rogan, E. G., et al. (2009). Urine biomarkers of risk in the molecular etiology of breast cancer. Breast Cancer: Basic and Clinical Research.
-
Zahid, M., et al. (2008). Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine. Chemical Research in Toxicology.
-
Cavalieri, E. L., et al. (2002). Estrogens as endogenous genotoxic agents—DNA adducts and mutations. Journal of the National Cancer Institute Monographs.
-
Gaikwad, N. W., et al. (2008). The molecular etiology of breast cancer: evidence from biomarkers of risk. International Journal of Cancer.
Sources
- 1. Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astrahealthandwellness.com [astrahealthandwellness.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Risk of breast cancer associated with estrogen DNA adduct biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cavalieri, E.L. and Rogan, E.G. (2010) Depurinating Estrogen-DNA Adducts in the Etiology and Prevention of Breast and Other Human Cancers. Future Oncology, 6, 75-91. - References - Scientific Research Publishing [scirp.org]
Technical Guide: Statistical Association of 4-OHE2-1-N7-Gua with Aromatase Activity
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Genotoxic Endpoint of Aromatase Dysregulation
In the study of estrogen-dependent carcinogenesis, traditional biomarkers (serum estradiol, aromatase mRNA expression) often fail to capture the specific genotoxic events initiating malignant transformation. This guide analyzes 4-OHE2-1-N7-Gua , a specific depurinating DNA adduct, as a superior functional endpoint for assessing the carcinogenic potential of dysregulated aromatase activity.
Unlike stable DNA adducts or free circulating hormones, 4-OHE2-1-N7-Gua represents the "integrated flux" of estrogen metabolism—accounting for the rate of synthesis (Aromatase/CYP19A1), metabolic activation (CYP1B1), and failure of detoxification (COMT). This guide provides the mechanistic grounding, comparative statistical data, and validated UPLC-MS/MS protocols required to utilize this biomarker in high-stakes research.
Mechanistic Foundation: From Aromatase to Depurination
To understand the statistical power of 4-OHE2-1-N7-Gua, one must understand its causal origin. Aromatase (CYP19A1) provides the substrate (Estradiol, E2). However, the genotoxicity arises when E2 is diverted down the 4-hydroxylation pathway by CYP1B1, forming catechol estrogens that oxidize into quinones.[1]
The critical distinction is between Stable Adducts (formed by 2-OHE2) and Depurinating Adducts (formed by 4-OHE2).[2] The latter, specifically 4-OHE2-1-N7-Gua, destabilizes the glycosidic bond, causing the adduct to detach from the DNA backbone.[1][3] This leaves an Apurinic (AP) Site , which, if unrepaired, leads to error-prone replication (often A
Diagram 1: The Estrogen-DNA Adduct Pathway
This diagram illustrates the metabolic flow from Cholesterol to the specific formation of the depurinating adduct, highlighting the critical role of Aromatase and CYP1B1.
Caption: Aromatase supplies E2, but CYP1B1 drives the formation of the 3,4-Quinone, leading to the unstable N7-Guanine adduct and subsequent apurinic site.[1]
Comparative Analysis: Adducts vs. Traditional Biomarkers
Why measure 4-OHE2-1-N7-Gua instead of just Serum Estradiol or Aromatase expression? The table below compares these biomarkers based on their predictive value for carcinogenesis.
| Feature | 4-OHE2-1-N7-Gua (Depurinating Adduct) | Serum Estradiol (E2) | Stable Adducts (e.g., 2-OHE2 derived) |
| Biological Meaning | Integrated Genotoxicity: Measures the failure of homeostasis (Synthesis > Detox). | Substrate Availability: Measures circulating hormone, not damage. | Exposure Marker: Indicates exposure but lacks mutagenic potency. |
| Mechanism of Action | Mutagenic: Leaves AP sites | Proliferative: Stimulates ER | Non-Mutagenic: Remains bound; repaired by NER pathway. |
| Statistical Correlation | High: Significantly elevated in Breast, Ovarian, & Thyroid cancers (p < 0.001).[2] | Variable: High E2 is a risk factor, but lacks specificity for initiation. | Low: No significant correlation with tumor initiation. |
| Half-Life | Transient but Accumulative: Excreted in urine; reflects recent metabolic flux. | Variable: Fluctuates with cycle/circadian rhythm. | Long-lived: Persists in DNA until repair. |
| Detection Method | UPLC-MS/MS (High Sensitivity required).[5] | Immunoassay / LC-MS.[5] | 32P-Postlabeling (Low specificity). |
Key Insight: While Aromatase activity is the engine, 4-OHE2-1-N7-Gua is the exhaust. Measuring the exhaust tells you if the engine is running dirty (carcinogenic) or clean (detoxified).
Experimental Protocol: UPLC-MS/MS Detection System
To ensure scientific integrity and reproducibility, the detection of 4-OHE2-1-N7-Gua requires a rigorous UPLC-MS/MS workflow. The critical step is Acid Hydrolysis , which is necessary to release the adducts from the biological matrix (urine/serum) before extraction.
Validated Workflow (The "Cavalieri/Rogan" Method)
-
Sample Collection: Collect 10-50 mL urine (with ascorbic acid preservative) or 1 mL serum. Store at -80°C.
-
Hydrolysis (Crucial):
-
Treat aliquots with 1N HCl at 80°C for 1 hour.
-
Why? This cleaves the glycosidic bonds of conjugates, maximizing recovery of the free adduct.
-
-
Solid Phase Extraction (SPE):
-
Use C18 or Phenyl cartridges.
-
Condition (Methanol/Water)
Load Sample Wash (Water) Elute (Methanol/Acetonitrile).
-
-
UPLC-MS/MS Analysis:
-
Column: Acquity UPLC HSS T3 or equivalent (1.8 µm).
-
Mobile Phase: Ammonium Formate (aq) / Acetonitrile gradient.
-
Detection: Triple Quadrupole MS in Selected Reaction Monitoring (SRM) mode.
-
Transition: Monitor specific transitions for 4-OHE2-1-N7-Gua (e.g., m/z precursor
m/z fragment).
-
Diagram 2: Analytical Workflow
This diagram outlines the step-by-step protocol for isolating and quantifying the adduct.
Caption: The workflow emphasizes acid hydrolysis to ensure total adduct recovery prior to MS analysis.
Statistical Association & Risk Assessment
The utility of 4-OHE2-1-N7-Gua is best realized when calculated as a ratio against total estrogen metabolites. This normalizes the data for total estrogen volume, isolating the metabolic imbalance.
The Estrogen-DNA Adduct Ratio
Experimental Data: Case vs. Control
Research by Rogan and Cavalieri has demonstrated statistically significant differences in this ratio between cancer cases and controls.
| Group | Sample Size (n) | Mean Adduct Ratio | P-Value (vs Control) |
| Healthy Controls | 46 | ~38.5 | - |
| Breast Cancer Cases | 17 | ~92.4 | < 0.001 |
| High Risk (Gail Model) | 12 | Elevated | < 0.001 |
| Ovarian Cancer | 33 | ~91.4 | < 0.0001 |
Note: Data derived from Rogan EG et al. studies (see References).[3][4][6]
Statistical Interpretation[2][7][8]
-
High Specificity: The separation between the mean ratios of cases and controls suggests that this adduct is a specific marker for the initiation phase of cancer.
-
Predictive Power: Logistic regression models in Asian cohorts have shown that a unit increase in the natural log of the adduct ratio significantly predicts breast cancer risk (Hazard Ratio ~1.718).[6][7]
-
Aromatase Implication: High aromatase activity alone does not guarantee high adducts if COMT activity is sufficient. However, in the presence of high aromatase and low COMT, the statistical probability of adduct formation (and subsequent cancer risk) increases exponentially.
References
-
Cavalieri, E. L., & Rogan, E. G. (2016). Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention.[8] Genes & Cancer.
-
Rogan, E. G., et al. (2003). Relative imbalances in estrogen metabolism and conjugation in breast tissue of women with carcinoma: potential biomarkers of susceptibility. Carcinogenesis.
-
Lin, C. H., et al. (2022). Estrogen-DNA adduct ratios as a predictor for breast cancer risk in premenopausal Asian women.[6] ResearchGate / AACR.
-
Zahid, M., et al. (2008). Formation of two novel estrogen guanine adducts and HPLC/MS detection of 4-hydroxyestradiol-N7-guanine in human urine. Chemical Research in Toxicology.
-
Cavalieri, E. L., et al. (2000). Estrogens as endogenous genotoxic agents--DNA adducts and mutations.[9] Journal of the National Cancer Institute Monographs.[9]
Sources
- 1. Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3,4-Quinones of Estrone and Estradiol Are the Initiators of Cancer whereas Resveratrol and N-acetylcysteine Are the Preventers | MDPI [mdpi.com]
- 3. Molecular Medicine Reports [spandidos-publications.com]
- 4. pnas.org [pnas.org]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogens as endogenous genotoxic agents--DNA adducts and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
